molecular formula C16H16N2O2 B2466337 (3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone CAS No. 2034575-54-5

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone

Cat. No. B2466337
CAS RN: 2034575-54-5
M. Wt: 268.316
InChI Key: NJFWNOUFESOLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone, also known as AZD-8055, is a small-molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overactivation of mTOR has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, mTOR inhibitors like AZD-8055 have emerged as promising therapeutic agents for these diseases.

Mechanism of Action

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone inhibits mTOR by binding to its catalytic site, thus preventing the phosphorylation of downstream targets involved in cell growth and survival. This leads to the inhibition of protein synthesis, cell cycle progression, and angiogenesis, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic benefits in other diseases. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of (3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone is its specificity for mTOR, which makes it a potentially safer and more effective therapeutic agent compared to other mTOR inhibitors. However, like any other drug, this compound has limitations in its use. One limitation is its potential toxicity, which can lead to adverse effects on normal cells and tissues. Another limitation is the development of resistance to this compound, which can limit its long-term efficacy.

Future Directions

There are several future directions for the research and development of (3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone. One direction is the identification of biomarkers that can predict the response to this compound in cancer patients. This can help in the selection of patients who are most likely to benefit from this compound treatment. Another direction is the development of combination therapies that can enhance the efficacy of this compound in cancer and other diseases. Finally, the development of new mTOR inhibitors with improved safety and efficacy profiles is another future direction for the field.

Synthesis Methods

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-hydroxypyridine with 2-bromoacetone to form 3-(pyridin-3-yloxy)-2-propanone. This intermediate is then reacted with m-tolylmagnesium bromide to form this compound.

Scientific Research Applications

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In cancer, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential combination therapy option.

properties

IUPAC Name

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWNOUFESOLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.